molecular formula C17H18ClN3O2S B2956146 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide CAS No. 1797588-13-6

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide

Cat. No.: B2956146
CAS No.: 1797588-13-6
M. Wt: 363.86
InChI Key: GJOZODVMYHOCGL-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide group, a pyrrolopyridine moiety, and a chloromethylbenzene structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from readily available precursors such as 2-aminopyridine and acyl chlorides.

    Sulfonamide Formation: The final step involves the reaction of the chloromethylbenzene derivative with a sulfonamide reagent under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols, alcohols), appropriate solvents (e.g., dichloromethane, ethanol)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(1R,2S)-2-phenylcyclopropyl]-5-(1H-pyrrolo[2,3-b]pyridin-5-yloxymethyl)benzamide
  • Indole derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3-chloro-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-13-15(18)6-2-7-16(13)24(22,23)20-10-4-11-21-12-8-14-5-3-9-19-17(14)21/h2-3,5-9,12,20H,4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZODVMYHOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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